molecular formula C23H23N3O3S B4241736 2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B4241736
M. Wt: 421.5 g/mol
InChI Key: CCQNBXURAPEWNU-UHFFFAOYSA-N
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Description

2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique structure combining a benzoyl group, a pyridinylmethyl group, and a cyclopenta[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the ethoxybenzoyl and pyridinylmethyl groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process is crucial to ensure the high purity of the final product, which may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.

Scientific Research Applications

2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects at the cellular or organismal level.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
  • 2-[(2-chlorobenzoyl)amino]-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Uniqueness

2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(2-ethoxybenzoyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-2-29-18-10-4-3-8-16(18)21(27)26-23-20(17-9-5-11-19(17)30-23)22(28)25-14-15-7-6-12-24-13-15/h3-4,6-8,10,12-13H,2,5,9,11,14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQNBXURAPEWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

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